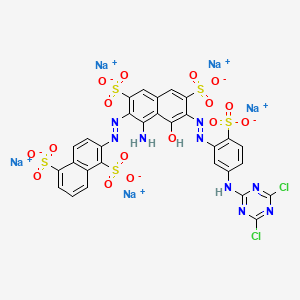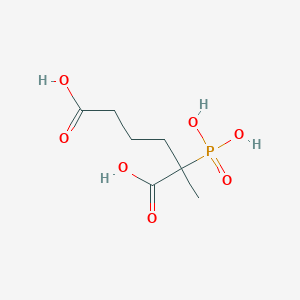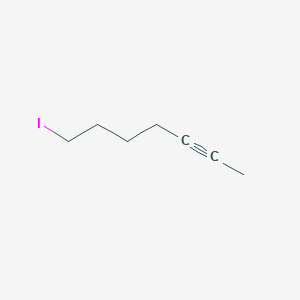
7-Iodohept-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodohept-2-yne is an organic compound with the molecular formula C₇H₁₁I It is characterized by the presence of an iodine atom attached to a hept-2-yne backbone, which includes a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-2-yne typically involves the iodination of hept-2-yne. One common method is the reaction of hept-2-yne with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodohept-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The triple bond in this compound can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidohept-2-yne, while reduction with hydrogen gas can produce hept-2-ene .
Wissenschaftliche Forschungsanwendungen
7-Iodohept-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7-Iodohept-2-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the triple bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
- 5-Iodohept-2-yne
- 7-Bromohept-2-yne
- 7-Chlorohept-2-yne
Comparison: 7-Iodohept-2-yne is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications .
Eigenschaften
CAS-Nummer |
70396-14-4 |
|---|---|
Molekularformel |
C7H11I |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
7-iodohept-2-yne |
InChI |
InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3 |
InChI-Schlüssel |
RHWYHZXYFWSACB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
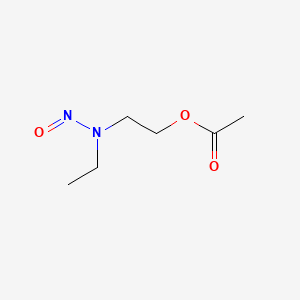
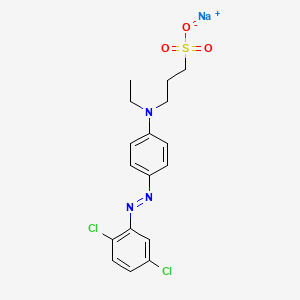
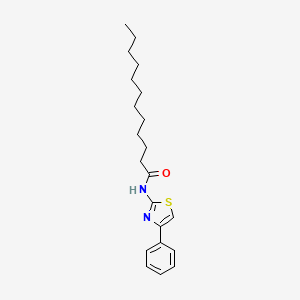
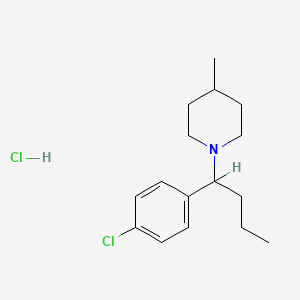
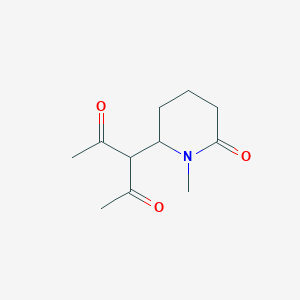
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
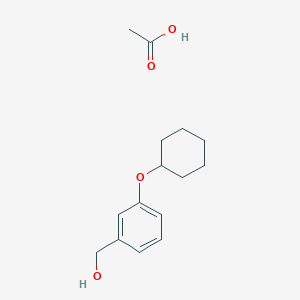
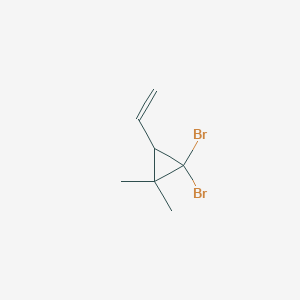

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
